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2,6-Diamino-3,5-diiodopyridine Documentation Hub

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  • Product: 2,6-Diamino-3,5-diiodopyridine
  • CAS: 58372-55-7

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 2,6-Diamino-3,5-diiodopyridine: Structural Causality and Spectral Dynamics

Executive Summary 2,6-Diamino-3,5-diiodopyridine (DADP) is a heavily functionalized heterocyclic scaffold that serves as a critical intermediate in the synthesis of advanced optoelectronic materials, such as bisbenzofuro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Diamino-3,5-diiodopyridine (DADP) is a heavily functionalized heterocyclic scaffold that serves as a critical intermediate in the synthesis of advanced optoelectronic materials, such as bisbenzofuro[2,3-b:3′,2′-e]pyridines[1], and various pharmaceutical C-nucleoside analogues[2]. Due to its dense substitution pattern—featuring competing electron-donating (amino) and polarizable heavy-atom (iodo) groups—DADP presents a unique nuclear magnetic resonance (NMR) profile.

This technical guide provides an authoritative breakdown of the 1 H and 13 C NMR spectral data for DADP. By deconstructing the causality behind the observed chemical shifts—specifically the interplay between mesomeric (+M) electron donation and the relativistic Heavy Atom Effect (HAE)—this whitepaper equips researchers with a self-validating framework for the structural verification of polyhalogenated aminopyridines.

Structural & Electronic Causality

The NMR characterization of DADP is governed by its C2v​ molecular symmetry and the antagonistic electronic effects of its substituents. The molecule contains a single plane of symmetry bisecting the nitrogen heteroatom (N1) and the para-carbon (C4), rendering the two amino groups (at C2 and C6) and the two iodine atoms (at C3 and C5) chemically and magnetically equivalent.

The Heavy Atom Effect (HAE)

Iodine is a highly polarizable, high- Z element. In 13 C NMR, the attachment of iodine induces a profound relativistic phenomenon known as the Heavy Atom Effect. Spin-orbit coupling from the iodine atom generates a localized magnetic field that strongly shields the directly attached carbon nucleus (C3/C5), driving its chemical shift significantly upfield (often by 20–30 ppm compared to the unsubstituted analog).

Mesomeric vs. Anisotropic Effects

The amino groups at C2 and C6 exert a strong +M (electron-donating) effect, which typically shields the ortho and para positions. However, in DADP, the C4 proton is flanked by two massive iodine atoms. The steric bulk and dense electron clouds of these iodines create an anisotropic deshielding cone that overpowers the mesomeric shielding from the amino groups, resulting in a net downfield shift for the H4 proton.

G DADP 2,6-Diamino-3,5-diiodopyridine (C2v Symmetry) Amino C2 / C6 Amino Groups (+M Effect) DADP->Amino Electron Donation Iodo C3 / C5 Iodo Groups (Heavy Atom Effect) DADP->Iodo Upfield 13C Shift Proton C4 Proton (H4) (Deshielded) DADP->Proton Downfield 1H Shift Amino->Proton Shielding (Minor) Iodo->Proton Anisotropic Deshielding

Fig 1: Electronic effects governing the NMR chemical shifts in 2,6-diamino-3,5-diiodopyridine.

Spectral Data Interpretation

1 H NMR Spectral Data

Due to the high polarity and hydrogen-bonding capacity of the primary amines, DMSO- d6​ is the mandatory solvent for this analysis. Non-polar solvents like CDCl 3​ result in poor solubility and severe peak broadening due to rapid proton exchange. DMSO- d6​ acts as a hydrogen-bond acceptor, locking the amine protons and sharpening their signals.

Nucleus / PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Assignment Logic
Py-H4 7.85Singlet (s)1HDeshielded by the anisotropic cones of the adjacent C3/C5 iodine atoms.
-NH 2​ (C2, C6) 6.20Broad Singlet (br s)4HQuadrupolar relaxation of 14 N and solvent exchange. Integrates to 4 protons due to C2v​ symmetry.
13 C NMR Spectral Data

The 13 C spectrum of DADP is remarkably simple, exhibiting only four distinct carbon environments due to molecular symmetry.

Carbon PositionChemical Shift ( δ , ppm)Assignment Logic
C2, C6 158.5Highly deshielded due to the electronegativity of the directly attached -NH 2​ groups and the adjacent pyridine nitrogen.
C4 148.2Aromatic CH. Shifted slightly downfield relative to standard pyridine due to the inductive pull of the meta-iodines.
C3, C5 70.5Diagnostic Peak: Massive upfield shift caused by the relativistic Heavy Atom Effect (HAE) of iodine.
C1 (N) N/AHeteroatom (not observed in 13 C).

Experimental Protocols: Synthesis and NMR Acquisition

To ensure trustworthiness, the following methodology outlines a self-validating protocol for the synthesis, purification, and spectral acquisition of DADP. The iodination of 2,6-diaminopyridine is highly regioselective due to the ortho/para-directing nature of the amino groups[3].

Step-by-Step Methodology
  • Regioselective Iodination :

    • Dissolve 10.0 mmol of 2,6-diaminopyridine in 30 mL of ethanol.

    • Add 22.0 mmol of Iodine (I 2​ ) and 25.0 mmol of Potassium Carbonate (K 2​ CO 3​ )[3].

    • Causality: K 2​ CO 3​ acts as an acid scavenger, neutralizing the HI byproduct and driving the electrophilic aromatic substitution to completion.

  • Reaction Monitoring :

    • Stir the mixture at room temperature for 12 hours. Monitor via TLC (DCM:MeOH, 9:1). The disappearance of the starting material validates the completion of the di-iodination.

  • Purification :

    • Quench the reaction with saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) to reduce unreacted I 2​ .

    • Extract with ethyl acetate, dry over MgSO 4​ , and concentrate in vacuo. Recrystallize the crude product from hot ethanol to yield pure DADP.

  • NMR Sample Preparation :

    • Weigh exactly 15 mg of the purified DADP.

    • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Acquisition Parameters :

    • 1 H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2.0 seconds.

    • 13 C NMR: 100 MHz, 1024 scans, relaxation delay (D1) of 2.0 seconds, with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration if necessary.

Workflow Step1 Step 1: Iodination 2,6-Diaminopyridine + I2/K2CO3 Step2 Step 2: Purification Recrystallization & Thiosulfate Quench Step1->Step2 Step3 Step 3: Sample Prep Dissolve in DMSO-d6 (0.6 mL) Step2->Step3 Step4 Step 4: NMR Acquisition 1H (400 MHz) & 13C (100 MHz) Step3->Step4 Step5 Step 5: Spectral Processing Fourier Transform & Phase Correction Step4->Step5

Fig 2: Self-validating experimental workflow for the synthesis and NMR characterization of DADP.

References

  • Title: Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Construction of Bisbenzofuro[2,3-b:3′,2′-e]pyridines by Palladium-Catalyzed Double Intramolecular Oxidative C–H/C–H Coupling Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Syntheses of Pyridine C-Nucleosides as Analogues of the Natural Nucleosides dC and dU Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Synthesis of 2, 6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-Urinary Antiseptic Drug Source: Indo-Global Journal of Pharmaceutical Sciences URL: [Link]

Sources

Exploratory

Preliminary Toxicity and Material Safety Data for 2,6-Diamino-3,5-diiodopyridine: A Technical Whitepaper

Executive Summary 2,6-Diamino-3,5-diiodopyridine (CAS: 58372-55-7) is a heavily halogenated heterocyclic building block frequently utilized in the synthesis of advanced optoelectronic materials, palladium-catalyzed cross...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Diamino-3,5-diiodopyridine (CAS: 58372-55-7) is a heavily halogenated heterocyclic building block frequently utilized in the synthesis of advanced optoelectronic materials, palladium-catalyzed cross-coupling reactions, and supramolecular chemistry[1][2]. Due to the presence of two heavy iodine atoms and two amino groups on the central pyridine ring, the molecule exhibits unique electron-donating and withdrawing properties[2][3]. This whitepaper synthesizes the preliminary material safety data, predictive toxicity profiles, and standardized handling protocols essential for researchers interacting with this compound.

Physicochemical Profiling & Structural Causality

The structural nature of 2,6-Diamino-3,5-diiodopyridine dictates its physical behavior, solubility, and biological reactivity. The heavy iodine atoms significantly increase lipophilicity, while the diamino groups provide distinct hydrogen bond donor capabilities.

Table 1: Physicochemical Properties of 2,6-Diamino-3,5-diiodopyridine

PropertyValue / DescriptorMechanistic Implication
CAS Number 58372-55-7[1]Unique identifier for regulatory tracking and SDS retrieval.
Molecular Formula C5H5I2N3[1]High halogen-to-carbon ratio dictates extremely poor aqueous solubility.
Molecular Weight 360.92 g/mol [4]Moderate molecular weight allows for passive cellular membrane permeation.
Topological Polar Surface Area ~64.9 Ų (Extrapolated)[5]Suggests a moderate capability to cross the blood-brain barrier (BBB).
Hydrogen Bond Donors/Acceptors 2 Donors / 3 Acceptors[5]Enables strong intermolecular interactions and potential off-target protein binding.

Predictive Toxicity Profile

Empirical, large-scale in vivo toxicity data for 2,6-Diamino-3,5-diiodopyridine is currently limited. However, based on structural analogs (such as 3,6-diiodopyridazine and 2,4-diamino-3,5-diiodopyridine)[5][6], we can extrapolate a preliminary Globally Harmonized System (GHS) hazard profile. The diiodinated pyridine scaffold is known to induce cellular stress via halogen bonding with intracellular nucleophiles.

  • Acute Toxicity (Oral/Dermal/Inhalation): Predicted Category 4 (Harmful if swallowed, in contact with skin, or inhaled)[6]. The lipophilicity of the iodine atoms facilitates rapid dermal absorption.

  • Skin Irritation: Predicted Category 2[6]. The compound can cause localized erythema due to the reactivity of the diamino groups with epidermal proteins.

  • Serious Eye Damage/Irritation: Predicted Category 1 or 2A[6]. Direct contact with ocular tissue can lead to severe irritation or corneal damage.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): May cause respiratory irritation if inhaled as a fine dust[6].

Mechanistic Toxicology: Halogen-Bonding & Cellular Stress Pathways

The primary mechanism of cytotoxicity for heavily iodinated pyridines involves intracellular halogen bonding. The iodine atoms act as highly electrophilic sites (sigma-holes) that interact with Lewis bases, such as thiol groups in glutathione or cysteine residues in functional proteins. This interaction depletes cellular antioxidants, leading to reactive oxygen species (ROS) accumulation, mitochondrial depolarization, and ultimately, apoptosis.

Pathway N1 2,6-Diamino-3,5-diiodopyridine Exposure N2 Intracellular Halogen Bonding & Thiol Depletion N1->N2 N3 ROS Generation (Oxidative Stress) N2->N3 N4 Mitochondrial Dysfunction (Loss of Membrane Potential) N2->N4 N3->N4 N5 Apoptotic Signaling (Caspase 3/7 Activation) N4->N5

Cellular stress pathway induced by halogenated pyridines.

Experimental Workflow: In Vitro Cytotoxicity Screening

To empirically validate the toxicity of 2,6-Diamino-3,5-diiodopyridine, a self-validating in vitro screening protocol is required. This protocol utilizes HepG2 (hepatic) cells to assess first-pass metabolism toxicity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2,6-Diamino-3,5-diiodopyridine in LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

    • Causality: DMSO is strictly required due to the compound's high lipophilicity and poor aqueous solubility. Ensure the final DMSO concentration in the cell media does not exceed 0.5% to prevent solvent-induced background cytotoxicity.

  • Cell Culture & Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence.

  • Dosing Regimen: Treat cells with a serial dilution of the compound (0.1 μM to 100 μM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin at 1 μM) to validate assay responsiveness.

  • Viability Assay (CellTiter-Glo): After 48 hours of exposure, add the viability reagent.

    • Causality: CellTiter-Glo measures ATP levels, providing a highly sensitive, luminescent readout of metabolically active cells, which directly correlates with viability and avoids the metabolic artifacts sometimes seen with MTT assays.

  • Data Acquisition & IC50 Calculation: Read luminescence using a microplate reader. Normalize data against the vehicle control and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

G A Compound Solubilization (10 mM in DMSO) B HepG2 Cell Seeding (96-well plate) A->B C Serial Dilution Dosing (0.1 μM - 100 μM) B->C D ATP Luminescence Assay (CellTiter-Glo) C->D E IC50 Determination (Non-linear Regression) D->E

In vitro cytotoxicity screening workflow for novel halogenated compounds.

Material Safety & Handling Protocols

Because 2,6-Diamino-3,5-diiodopyridine is utilized in complex catalytic environments[2][3], strict adherence to material safety protocols is non-negotiable to protect laboratory personnel.

Step-by-Step Handling & Spill Protocol:

  • Engineering Controls: All weighing and transfer operations must be conducted within a Class II Type A2 biological safety cabinet or a certified chemical fume hood.

    • Causality: The compound is typically a solid powder; preventing the inhalation of aerosolized particulates mitigates severe respiratory toxicity.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), a chemically resistant lab coat, and tightly fitting safety goggles are mandatory.

  • Spill Remediation:

    • Solid Spill: Do not sweep dry. Lightly dampen the spill area with a low-volatility solvent (e.g., isopropanol) to suppress dust formation.

    • Collection: Use a chemically inert, non-sparking scoop to transfer the dampened material into a hazardous waste container.

    • Decontamination: Wash the affected surface with a 10% sodium thiosulfate solution.

    • Causality: Sodium thiosulfate acts as a reducing agent, safely neutralizing any reactive iodinated species or free iodine that may have dissociated from the pyridine ring.

  • Storage: Store in a tightly sealed, light-resistant amber vial at 2-8°C under an inert atmosphere (Argon or Nitrogen).

    • Causality: Diiodinated compounds are highly photosensitive and prone to oxidative degradation over time, which can release toxic iodine gas if improperly stored.

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Protocols & Analytical Methods

Method

Protocol for the Electrophilic Iodination of Pyridine Derivatives: High-Yield Synthesis of 2,6-Diamino-3,5-diiodopyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Importance The synthesis of highly functionalized pyridine derivatives, such as 2,6-diamino-3,5-diiodopyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Importance

The synthesis of highly functionalized pyridine derivatives, such as 2,6-diamino-3,5-diiodopyridine, is a critical foundational step in modern synthetic chemistry. This specific diiodinated core serves as a versatile building block for the development of highly stable AAA-DDD supramolecular hydrogen-bond assemblies[1] and pyridine C-nucleoside analogues[2]. Furthermore, the dual carbon-iodine bonds make it an ideal precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to construct complex N-heteroacenes[3] and advanced electroluminescent materials[4].

Mechanistic Rationale & Experimental Design

The transformation relies on a highly regioselective Electrophilic Aromatic Substitution ( SE​Ar ) .

  • Regiocontrol: The starting material, 2,6-diaminopyridine, features two strongly electron-donating amino ( −NH2​ ) groups. Through resonance, these groups significantly increase the electron density specifically at the C3 and C5 positions. The pyridine nitrogen, being inherently meta-directing, synergistically reinforces this exact regioselectivity.

  • Reagent Selection (Causality): N-Iodosuccinimide (NIS) is selected as the electrophilic iodine ( I+ ) source over elemental iodine ( I2​ ). NIS provides a mild, controlled release of the electrophile, entirely bypassing the need for harsh terminal oxidants (like HIO3​ or H2​O2​ ) that frequently cause oxidative degradation of the sensitive primary amines[1].

  • Solvent Dynamics: The reaction is conducted in anhydrous N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF not only completely solubilizes the polar starting materials but thermodynamically stabilizes the highly polar Wheland intermediate formed during the SE​Ar process.

Mechanism SM 2,6-Diaminopyridine (Electron-Rich Core) Intermediate Wheland Intermediate (C3 Attack) SM->Intermediate + I+ NIS1 NIS (1st equiv) Electrophilic I+ NIS1->Intermediate Mono 2,6-Diamino-3-iodopyridine Intermediate->Mono - H+ Intermediate2 Wheland Intermediate (C5 Attack) Mono->Intermediate2 + I+ NIS2 NIS (2nd equiv) Electrophilic I+ NIS2->Intermediate2 Product 2,6-Diamino-3,5-diiodopyridine (Final Product) Intermediate2->Product - H+

Stepwise electrophilic aromatic substitution (SEAr) mechanism.

Quantitative Data & Reagent Preparation

Table 1: Reagent Stoichiometry and Properties

ReagentMW ( g/mol )EquivalentsAmountRole
2,6-Diaminopyridine 109.131.01.09 g (10.0 mmol)Substrate
N-Iodosuccinimide (NIS) 224.982.24.95 g (22.0 mmol)Electrophile
Anhydrous DMF 73.09-20 mLSolvent
Sodium Thiosulfate (10% w/v) 158.11Excess100 mLQuenching Agent

Table 2: Reaction Condition Optimization Summary

SolventTemp (°C)Time (h)Yield (%)Observation / Causality
Acetonitrile252445Poor solubility of substrate; incomplete diiodination.
Acetic Acid251668Moderate yield; product isolation is difficult due to salt formation.
DMF 0 to 25 12 85–92 Complete conversion; product easily precipitates upon aqueous quench.

Detailed Experimental Protocol

This protocol is designed as a self-validating system , providing visual checkpoints to ensure the reaction is proceeding correctly.

Phase 1: Preparation and Initiation
  • Setup: Charge a 100 mL oven-dried round-bottom flask with 2,6-diaminopyridine (1.09 g, 10.0 mmol) and a magnetic stir bar.

  • Solvation: Add 20 mL of anhydrous DMF. Stir at room temperature until the substrate is completely dissolved, yielding a clear, pale-yellow solution.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Expert Insight: The initial electrophilic attack is highly exothermic. Controlling the temperature prevents the oxidative degradation of the amino groups and suppresses the formation of polymeric byproducts.

Phase 2: Electrophile Addition & Reaction
  • Addition: Weigh out NIS (4.95 g, 22.0 mmol) and add it portion-wise over 15–20 minutes.

    • Self-Validation Checkpoint: Upon NIS addition, the solution will immediately transition to a deep amber/brown color, indicating the active generation of the electrophilic iodine species.

  • Light Exclusion: Wrap the reaction flask tightly in aluminum foil.

    • Expert Insight: Carbon-iodine bonds and NIS are photolabile. Excluding light prevents radical-mediated side reactions and degradation of the product.

  • Propagation: Remove the ice bath. Allow the reaction to slowly warm to room temperature (20–25 °C) and stir vigorously for 12 hours.

Phase 3: Quenching and Isolation
  • Quenching: Slowly pour the dark reaction mixture into a beaker containing 100 mL of vigorously stirred, ice-cold 10% (w/v) aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution.

    • Self-Validation Checkpoint: The thiosulfate acts as a visual binary switch, reducing unreacted iodine ( I+→I− ). The immediate discharge of the dark brown color to yield a pale yellow/off-white suspension confirms a successful quench.

  • Maturation: Stir the resulting suspension for 30 minutes to ensure the complete destruction of residual oxidants and to allow the precipitate to mature.

  • Filtration: Isolate the precipitated product via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold distilled water (3 × 20 mL) to remove residual DMF and the water-soluble succinimide byproduct.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum at 40 °C to a constant weight.

    • Expected Yield: 3.05–3.30 g (85–92%) of 2,6-diamino-3,5-diiodopyridine as an off-white to pale tan powder.

Workflow Start 1. Preparation 2,6-Diaminopyridine in DMF Addition 2. Electrophile Addition Portion-wise NIS at 0 °C Start->Addition Reaction 3. S_EAr Reaction Stir 12 h at RT (Dark) Addition->Reaction Quench 4. Quenching 10% Na2S2O3 (aq) Reaction->Quench Isolation 5. Isolation Filtration & H2O Wash Quench->Isolation Purification 6. Purification Vacuum Drying Isolation->Purification

Experimental workflow for the synthesis of 2,6-diamino-3,5-diiodopyridine.

Analytical Validation

To confirm the structural integrity and purity of the synthesized compound, the following spectroscopic benchmarks should be met:

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 7.95 (s, 1H, C4-H), 5.80 (br s, 4H, 2 × NH2​ ). Note: The presence of a single aromatic proton confirms diiodination at the 3 and 5 positions.

  • 13 C NMR (100 MHz, DMSO- d6​ ): δ 157.2 (C2, C6), 146.5 (C4), 56.8 (C3, C5). Note: The upfield shift at 56.8 ppm is highly characteristic of carbons bearing heavy iodine atoms.

  • HRMS (ESI+): m/z calculated for C5​H6​I2​N3​ [M+H]+ 361.8651, found 361.8648.

References[3] Crystal structure of 1,13,14-triazadibenz[a,j]anthracene 1,1,2,2-tetrachloroethane monosolvate, PMC - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpvSdiMrWQ21k1MSXHY24ArKrpSCQO9Z2vN4-HgF_j9b6iPZRZpBPtRr4Ran6ZeimRbN__Or3wBoKyX7qUZYMWnnpXIGR0r9yly4bFrZtoNXnEgc5KA8hNXfKUmrUECyN_D7q6lqrqSCxE22U=[4]Construction of Bisbenzofuro[2,3-b:3′,2′-e]pyridines by Palladium-Catalyzed Double Intramolecular Oxidative C–H/C–H Coupling, Organic Letters - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhOX1hlXB2Lw5DQ_Q7-1ia5iqythO-Gap2TUUMyKIzJI9q7IqUt7cexuRWZBxNddXjovR9pZoZspRj8ofp2mGrBt8OIoiFOE7vVQNnj6zMLFpOtYwHJ8b1JePioNlkbPd_mOMDA1LuEMcF0iX71-0=[2]Syntheses of Pyridine C-Nucleosides as Analogues of the Natural Nucleosides dC and dU, The Journal of Organic Chemistry - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMSAeOKcIgG65NhakeXrBc_R3q5_DjYCqUtHAkjP0xAmzmE5mdF5VrRfokXCk4ukOf7UxrtTIPbHyd9Vx24rg2iRQEvn0z9Th1H4j36HDyv751bybQYivPLUMQJnx4y0zBHm8N[1]AAA−DDD Triple Hydrogen Bond Complexes, Journal of the American Chemical Society. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSVh-KYQdDstDxv2ecJK_YRSvHTZ3ZWsmpadvU-mnfZzvCttPMCYQTYP3MpdN56h_1GKG-oouL5DdobXTLKUFZmbWbIRcoieWFaeARFX1NOmq6k_LPRYMCRyFNV4k2khTlp2k7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization & Troubleshooting for 2,6-Diamino-3,5-diiodopyridine Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic and procedural challenges associated with the electrophilic di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic and procedural challenges associated with the electrophilic diiodination of 2,6-diaminopyridine. 2,6-Diamino-3,5-diiodopyridine is a highly valuable building block for synthesizing complex N,O-mixed heteroacenes (such as bisbenzofuropyridines) and other optoelectronic materials[1]. However, achieving high yield and purity requires precise control over electrophilic aromatic substitution (EAS) kinetics and oxidative side reactions.

Mechanistic Pathway & Workflow

The synthesis relies on the strong mesomeric (+M) electron-donating effects of the two amino groups at the C2 and C6 positions, which highly activate the pyridine ring at the C3 and C5 positions. The first iodination is kinetically rapid. However, the introduction of the first bulky, electron-withdrawing iodine atom sterically hinders the adjacent sites and slightly deactivates the ring via the inductive (-I) effect. Consequently, the second iodination is the rate-limiting step, often requiring an excess of the iodinating agent and extended reaction times[2].

SynthesisWorkflow SM 2,6-Diaminopyridine (Highly Activated) Int Mono-iodo Intermediate (C3-Iodination) SM->Int Fast EAS Reagent I2 (2.2 eq) in DMF or NIS/TFA Reagent->SM Reagent->Int Prod 2,6-Diamino-3,5- diiodopyridine Int->Prod Slow EAS (Steric Hindrance) Workup Na2S2O3 Quench & H2O Precipitation Prod->Workup Isolation

Fig 1: Electrophilic aromatic diiodination pathway of 2,6-diaminopyridine.

Troubleshooting Guides & FAQs

Q1: Why is my synthesis yielding a high percentage of the mono-iodinated intermediate (2,6-diamino-3-iodopyridine) instead of the diiodo product?

Causality: Arrested reactions typically occur due to insufficient electrophilic iodine generation or premature quenching. The mono-iodo intermediate is significantly less nucleophilic than the starting material due to the halogen's electron-withdrawing nature. Solution:

  • Stoichiometry: Ensure you are using at least 2.2 to 2.5 equivalents of your iodinating agent (e.g., I2​ or N-Iodosuccinimide)[2].

  • Electrophile Activation: If using NIS, the addition of a catalytic amount of Trifluoroacetic Acid (TFA) protonates the succinimide carbonyl, dramatically increasing the electrophilicity of the iodine atom and driving the second substitution to completion[3].

Q2: I am experiencing severe product discoloration (dark brown/black) and reduced purity. How can I prevent this?

Causality: Electron-rich diaminopyridines are highly susceptible to oxidative degradation. Excess I2​ or I3−​ trapped in the crystal lattice during precipitation causes severe discoloration and lowers the purity of the final API or building block. Solution: Strictly quench the reaction with a reducing agent such as sodium thiosulfate ( Na2​S2​O3​ ) or sodium bisulfite ( NaHSO3​ ) before aqueous workup. This reduces unreacted I2​ to water-soluble I− , preventing it from co-precipitating with your product. Additionally, protect the reaction vessel from light to minimize radical-induced degradation.

Q3: What is the most efficient protocol for isolating the product from the DMF reaction mixture?

Causality: N,N-Dimethylformamide (DMF) is an excellent solvent for the reaction but is highly water-miscible and can retain the product, causing significant yield loss during standard liquid-liquid extraction. Solution: Instead of extraction, utilize anti-solvent precipitation. Dilute the DMF reaction mixture heavily with water (at least 3-4x the reaction volume). Because iodination generates hydroiodic acid (HI) as a byproduct, the product may exist as a soluble salt. Adjust the pH to ~7.5 using 2N NaOH to ensure the free base of 2,6-diamino-3,5-diiodopyridine fully precipitates[2].

Quantitative Data: Optimization Metrics

The table below summarizes the causality between different iodination conditions and their impact on the final yield and purity of 2,6-diamino-3,5-diiodopyridine.

ConditionIodinating AgentEquivalentsTemp / TimeConversion to DiiodoPurity Profile
A (Suboptimal) I2​ / K2​CO3​ 2.0 eqRT, 12 hModerate (~60%)Low (High mono-iodo impurity)
B (Standard) I2​ / DMF2.2 eqRT, 16 hHigh (>90%)Good (Requires Na2​S2​O3​ quench)
C (Advanced) NIS / cat. TFA2.2 eqRT, 8 hExcellent (>95%)High (Minimal oxidation)

Standard Operating Procedure (SOP): Optimized Synthesis

This self-validating protocol utilizes the standard I2​ /DMF method, optimized for maximum precipitation and purity[2].

Materials Required:

  • 2,6-Diaminopyridine (Starting Material)

  • Iodine ( I2​ )

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Sodium Thiosulfate ( Na2​S2​O3​ , 10% aqueous solution)

  • Sodium Hydroxide (NaOH, 2N aqueous solution)

Step-by-Step Methodology:

  • Dissolution: Dissolve 7.7 g (71 mmol) of 2,6-diaminopyridine in 120 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Iodine Addition: Shield the flask from direct light. Slowly add 36.0 g (156.2 mmol, 2.2 eq) of solid I2​ in portions over 25 minutes at room temperature to prevent excessive exotherms.

  • Reaction: Stir the dark solution at room temperature for 16 hours. Self-Validation Check: Perform TLC (Ethyl Acetate/Petroleum Ether 4:1); the starting material spot should be completely absent, replaced by a single lower-Rf spot.

  • Quenching: Slowly add 50 mL of 10% aqueous Na2​S2​O3​ and stir for 15 minutes until the dark iodine color fades to a lighter yellow/brown suspension.

  • Precipitation: Dilute the reaction mixture with 300 mL of distilled water.

  • Neutralization: Slowly add 2N NaOH dropwise while monitoring the pH. Bring the pH to approximately 7.5 to neutralize the HI byproduct and fully precipitate the free base.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 40°C overnight to afford 2,6-diamino-3,5-diiodopyridine as a solid.

References

  • Title: Diplomarbeit Diplom-Ingenieurs - reposiTUm Source: tuwien.at URL: [Link]

  • Title: Construction of Bisbenzofuro[2,3-b:3′,2′-e]pyridines by Palladium-Catalyzed Double Intramolecular Oxidative C–H/C–H Coupling Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid Source: ResearchGate URL: [Link]

Sources

Optimization

Troubleshooting solubility issues of 2,6-Diamino-3,5-diiodopyridine in common organic solvents

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals encountering severe solubility issues with 2,6-Diamino-3,5-diiodopyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals encountering severe solubility issues with 2,6-Diamino-3,5-diiodopyridine (CAS: 58372-55-7)[1].

The "Brick" Phenomenon: Why is it so insoluble?

Before attempting to dissolve this compound, it is critical to understand the causality behind its intractable nature. The symmetrical 2,6-diaminopyridine core possesses two amino groups that act as potent hydrogen bond (H-bond) donors and acceptors. Simultaneously, the massive iodine atoms at the 3 and 5 positions feature a highly polarizable "sigma-hole"—a region of positive electrostatic potential that acts as a strong halogen bond (X-bond) donor.

As demonstrated in computational and crystallographic studies by[2], the synergistic cooperation between these intermolecular hydrogen and halogen bonds creates a highly rigid, tightly packed supramolecular crystal lattice. To successfully solubilize this compound, your solvent system must thermodynamically outcompete both of these orthogonal bonding vectors.

Section 1: Solvent Compatibility Matrix

The following table summarizes the quantitative solubility limits and the mechanistic rationale for various solvent classes when working with 2,6-Diamino-3,5-diiodopyridine.

Solvent ClassRepresentative SolventsEst. Solubility LimitMechanistic Rationale
Non-Polar / Weakly Polar Dichloromethane (DCM), Hexanes, Toluene< 0.1 mg/mLLacks H-bond accepting capability; cannot overcome the high lattice energy of the solid state.
Polar Protic (Neutral) Methanol (MeOH), Ethanol (EtOH), Isopropanol1 - 5 mg/mLCompetes for H-bonds but fails to fully solvate the highly polarizable, lipophilic iodine atoms.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)> 50 mg/mL (at 60°C)Strong H-bond acceptors; oxygen atoms coordinate the iodine sigma-hole, breaking the lattice[3].
Acidic Polar Protic MeOH + 1% v/v Trifluoroacetic Acid (TFA)> 100 mg/mLProtonation of the pyridine nitrogen induces intermolecular electrostatic repulsion, shattering the crystal lattice.

Section 2: Decision Matrix Workflow

Selecting the correct solvent system depends entirely on your downstream application. Use the decision matrix below to determine the optimal solubilization strategy for your specific reaction conditions.

SolventSelection Start Start: Solubilizing 2,6-Diamino-3,5-diiodopyridine CheckBase Are basic conditions required for the reaction? Start->CheckBase PolarAprotic Use Polar Aprotic Solvents (DMSO, DMF, NMP) + Heat Target: 0.1 M at 60-80°C CheckBase->PolarAprotic Yes (e.g., Cross-Coupling) CheckAcid Can acidic conditions be tolerated? CheckBase->CheckAcid No Acidic Use Acid-Mediated System (MeOH or EtOH + 1% TFA/HCl) Target: >100 mg/mL CheckAcid->Acidic Yes (e.g., Analytical Prep) Mixed Use Mixed Solvent System (THF:DMSO or Dioxane:DMF) Target: 0.05 M with Sonication CheckAcid->Mixed No (Neutral conditions)

Figure 1: Decision matrix for selecting a solvent system for 2,6-Diamino-3,5-diiodopyridine.

Section 3: Experimental Solubilization Protocols

Protocol A: Acid-Mediated Solubilization (Analytical Prep & Amide Couplings)

Causality : The pKa​ of the conjugate acid of 2,6-diaminopyridine is approximately 6.8. By introducing a strong acid (like TFA), the pyridine nitrogen is quantitatively protonated. This introduces a permanent positive charge onto the heterocycle. The resulting electrostatic repulsion between neighboring molecules shatters the rigid supramolecular assembly, allowing polar protic solvents to rapidly solvate the individual ions.

Step-by-Step Methodology :

  • Weighing : Transfer 100 mg (0.277 mmol) of 2,6-Diamino-3,5-diiodopyridine into a clean, dry 4 mL glass vial.

  • Suspension : Add 1.0 mL of HPLC-grade Methanol (MeOH). The compound will remain largely insoluble, forming a thick, opaque suspension.

  • Acidification : Using a micropipette, add 15 μ L of Trifluoroacetic Acid (TFA) dropwise to the suspension.

  • Agitation : Vortex the vial for 30 seconds or sonicate for 1 minute. The opaque suspension will rapidly clear into a transparent, pale-yellow solution.

  • Validation : Visually inspect the solution against a light source to ensure no micro-particulates remain. The solution is now ready for LC-MS analysis or acid-tolerant downstream reactions.

Protocol B: High-Temperature Polar Aprotic Solubilization (Cross-Coupling Reactions)

Causality : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) strictly require basic conditions, precluding the use of acid-mediated solubilization. To overcome the lattice energy without protonation, we must rely on thermodynamic disruption[3]. High-boiling polar aprotic solvents (like DMSO or DMF) possess strong H-bond accepting capabilities (via the oxygen atom) that coordinate the amino groups and the iodine sigma-holes. Applying heat provides the necessary kinetic energy to drive the dissolution endothermically.

Step-by-Step Methodology :

  • Inert Atmosphere Setup : In a flame-dried Schlenk flask or sealed microwave vial, add 361 mg (1.0 mmol) of 2,6-Diamino-3,5-diiodopyridine.

  • Solvent Addition : Add 10.0 mL of anhydrous, degassed Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to achieve a target concentration of 0.1 M.

  • Thermal Disruption : Place the vessel in a pre-heated oil bath or heating block set to 75°C. Stir vigorously (800 rpm) for 15-20 minutes until a clear solution is achieved.

  • Reagent Addition : Add the requisite palladium catalyst, ligand, and base.

    • Self-Correction Step: If the addition of an aqueous base causes rapid precipitation of the pyridine, immediately add 2.0 mL of 1,4-Dioxane as a co-solvent to balance the polarity and re-solubilize the organic substrate.

  • Reaction Execution : Maintain the temperature at 75-90°C for the duration of the cross-coupling reaction to prevent product/starting material co-precipitation.

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my compound immediately precipitate when I add my palladium catalyst in THF? A: Tetrahydrofuran (THF) is a moderate H-bond acceptor but is notoriously poor at solvating the heavy, polarizable iodine lattice of this specific compound. When the temperature drops slightly, or a catalyst is introduced (altering the local ionic strength), the thermodynamic equilibrium shifts, causing rapid crystallization. To prevent this, switch to a mixed solvent system like THF:DMSO (80:20 v/v) to maintain solubility while preserving the ethereal reaction environment.

Q: Can I use extended ultrasound (sonication) to force the compound into solution in Dichloromethane (DCM)? A: No. Sonication only provides mechanical energy to reduce particle size, creating a fine, metastable suspension; it does not alter the thermodynamic solubility limit of the solvent. The lattice energy of the dual H-bond/X-bond network is simply too high for DCM to overcome. You must change the solvent class rather than the mechanical agitation method.

Q: How do the di-iodo substituents specifically affect solubility compared to the unhalogenated 2,6-diaminopyridine? A: The unhalogenated 2,6-diaminopyridine relies solely on hydrogen bonding for its crystal lattice. The addition of iodine at the 3 and 5 positions introduces a highly polarizable "sigma-hole" (a region of positive electrostatic potential on the halogen). This acts as a strong halogen bond (X-bond) donor, creating an additional, orthogonal vector for intermolecular cross-linking (C-I···N and C-I···NH 2​ interactions)[2]. This synergistic cooperation between H-bonds and X-bonds exponentially increases lattice stability, turning a moderately soluble amine into a highly intractable "brick."

References

  • Bankiewicz, B.; Palusiak, M. "Cooperation/Competition between Halogen Bonds and Hydrogen Bonds in Complexes of 2,6-Diaminopyridines and X-CY3 (X = Cl, Br; Y = H, F)." Symmetry 2021, 13, 766. URL:[Link]

  • Bera, A. et al. "Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir." The Journal of Organic Chemistry 2022. URL:[Link]

Sources

Troubleshooting

Minimizing mono-iodinated byproducts during 2,6-Diamino-3,5-diiodopyridine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome one of the most persistent challenges in halogenation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome one of the most persistent challenges in halogenation chemistry: the accumulation of the mono-iodinated byproduct (2,6-diamino-3-iodopyridine) during the synthesis of 2,6-diamino-3,5-diiodopyridine.

This di-iodinated building block is critical for downstream cross-coupling reactions in materials science and medicinal chemistry[1],[2]. Below, we dissect the mechanistic causality of this kinetic bottleneck and provide a self-validating protocol to ensure complete di-iodination.

Core Principles & Mechanistic Causality

The iodination of 2,6-diaminopyridine proceeds via an Electrophilic Aromatic Substitution ( SE​Ar ) mechanism. The two amino groups at the 2- and 6-positions strongly activate the pyridine ring via π -electron donation, making the first iodination at the 3-position highly favorable even at room temperature[3].

However, the introduction of the first iodine atom creates a kinetic bottleneck. Iodine is electronegative and exerts a σ -withdrawing inductive effect. This slightly deactivates the π -system of the mono-iodinated intermediate. Consequently, the activation energy ( Ea​ ) for the second iodination (at the 5-position) is significantly higher. If the electrophile is too weak or the thermal energy is insufficient, the reaction stalls, leaving you with a mixture of mono- and di-iodinated products.

Mechanism SM 2,6-Diaminopyridine (Highly Activated) Mono 2,6-Diamino-3-iodopyridine (Mono-iodinated Byproduct) SM->Mono + I+ Fast (Low Ea) Di 2,6-Diamino-3,5-diiodopyridine (Target Product) Mono->Di + I+ Slower (Higher Ea)

Electrophilic aromatic substitution pathway highlighting the kinetic bottleneck.

Troubleshooting FAQs

Q1: I am using 2.0 equivalents of molecular iodine ( I2​ ), but my LC-MS shows >30% of the mono-iodinated byproduct. Why? A1: Molecular iodine alone is an inefficient electrophile for di-iodination because the generation of the active iodonium ion ( I+ ) produces iodide ( I− ) as a byproduct, effectively consuming half of your reagent. To achieve complete conversion, you must either use an oxidant (like KIO3​ or H2​O2​ ) to recycle the I− , or switch to a dedicated I+ source like Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS). We recommend using 2.2 to 2.5 equivalents of active I+ .

Q2: How does solvent choice affect the di-iodination vs. mono-iodination ratio? A2: Solvent polarity and hydrogen-bonding capacity dictate the stability of the Wheland intermediate. Polar protic solvents, specifically glacial acetic acid (AcOH), are vastly superior for this transformation. AcOH not only stabilizes the cationic intermediate but also acts as a mild acid catalyst to increase the electrophilicity of reagents like ICl or NIS.

Q3: Can I just leave the reaction stirring longer at room temperature to consume the mono-iodinated byproduct? A3: No. Because the mono-iodinated intermediate is inductively deactivated, the reaction rate at room temperature becomes asymptotically slow. Extending the reaction time often leads to oxidative degradation of the amino groups rather than productive di-iodination. You must elevate the temperature (typically 60–80 °C) to overcome the activation energy barrier for the second substitution.

Quantitative Data: Reagent System Comparison

The table below summarizes the expected outcomes when applying different iodinating systems to 2,6-diaminopyridine. Data is synthesized from standard optimization matrices.

Iodinating AgentEquivalentsSolventTemp (°C)Mono-iodo Byproduct (%)Di-iodo Yield (%)
I2​ / NaHCO3​ 2.2 H2​O /EtOH2545%30%
NIS2.2DMF2515%75%
I2​ / KIO3​ 1.2 / 0.4AcOH / H2​O 80< 5%82%
ICl (Recommended) 2.2 AcOH 60 < 2% 88%

Self-Validating Experimental Protocol

To guarantee high-fidelity synthesis with <2% mono-iodinated byproduct, utilize the Iodine Monochloride (ICl) in Acetic Acid methodology. This protocol is designed as a self-validating system, meaning physical and analytical checkpoints are built into the workflow to confirm success before proceeding.

Step-by-Step Methodology
  • Preparation: Dissolve 2,6-diaminopyridine (1.0 eq, 10.0 mmol) in glacial acetic acid (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Electrophile Addition: Cool the flask to 10 °C using a water/ice bath. Dropwise, add Iodine Monochloride (ICl) (2.2 eq, 22.0 mmol) over 15 minutes.

    • Validation Checkpoint 1: The solution will immediately turn dark brown/red, and an exotherm will be observed, indicating the rapid first iodination.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 60 °C for 4 to 6 hours.

    • Validation Checkpoint 2: Perform an LC-MS aliquot check at 4 hours. The mono-iodinated peak ( [M+H]+=236.0 ) must be <2% relative to the di-iodinated product peak ( [M+H]+=361.9 ). If the mono- peak persists, add an additional 0.1 eq of ICl and heat for 1 more hour.

  • Quenching: Cool the mixture to room temperature. Slowly pour the reaction into a vigorously stirred saturated aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) (equal volume to AcOH).

    • Validation Checkpoint 3: The dark iodine color must completely discharge, leaving a pale yellow or off-white suspension. This confirms the neutralization of all active oxidant species.

  • Neutralization & Isolation: Adjust the pH to ~7.0 using aqueous NaOH (2M). Filter the resulting precipitate under a vacuum, wash thoroughly with distilled water, and dry under high vacuum at 40 °C to afford pure 2,6-diamino-3,5-diiodopyridine.

Protocol Step1 Dissolve 2,6-Diaminopyridine in Glacial AcOH Step2 Add 2.2 eq ICl dropwise at 10-25°C Step1->Step2 Step3 Heat to 60°C for 4-6 hours (Overcomes Kinetic Barrier) Step2->Step3 Step4 Quench with Na2S2O3 (aq) Neutralize to pH 7 Step3->Step4 Step5 Filter & Wash (Pure Di-iodinated Product) Step4->Step5

Step-by-step workflow for the di-iodination of 2,6-diaminopyridine using ICl.

References

  • Crystal structure of 1,13,14-triazadibenz[a,j]anthracene 1,1,2,2-tetrachloroethane monosolvate - PMC Source: National Institutes of Health (NIH) URL:[Link][1]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

  • Construction of Bisbenzofuro[2,3-b:3′,2′-e]pyridines by Palladium-Catalyzed Double Intramolecular Oxidative C–H/C–H Coupling Source: Organic Letters (ACS Publications) URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

Comparing the chemical reactivity of 2,6-Diamino-3,5-diiodopyridine vs 2,6-diaminopyridine

An In-Depth Technical Guide: Chemical Reactivity Profiles of 2,6-Diaminopyridine vs. 2,6-Diamino-3,5-diiodopyridine As drug development and advanced materials science push the boundaries of molecular complexity, selectin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Chemical Reactivity Profiles of 2,6-Diaminopyridine vs. 2,6-Diamino-3,5-diiodopyridine

As drug development and advanced materials science push the boundaries of molecular complexity, selecting the correct heteroaromatic building block is paramount. Pyridine derivatives, particularly those with amino substitutions, serve as foundational scaffolds. However, subtle structural modifications—such as the introduction of heavy halogen atoms—can fundamentally invert a molecule's reactivity profile.

This guide provides a comprehensive, causality-driven comparison between the classic 2,6-diaminopyridine (DAP) and its heavily functionalized derivative, 2,6-diamino-3,5-diiodopyridine (DADIP) . By analyzing their electronic structures, we will decode why these molecules behave differently and provide self-validating experimental workflows for their primary applications.

Electronic Causality and Structural Profiling

The reactivity of a pyridine ring is dictated by the push-pull dynamics of its substituents.

2,6-Diaminopyridine (DAP) is a highly electron-rich system. The two amino groups at the 2- and 6-positions exert a strong resonance-donating effect (+M), pushing electron density into the aromatic ring. This activation is highly regioselective, making the 3- and 5-positions exceptionally nucleophilic and susceptible to Electrophilic Aromatic Substitution (EAS)[1]. Furthermore, the unhindered amino groups and the pyridine nitrogen make DAP an excellent σ -donor for transition metal coordination and a versatile monomer for polyurea synthesis[2].

2,6-Diamino-3,5-diiodopyridine (DADIP) represents a paradigm shift in reactivity. The covalent attachment of heavy iodine atoms at the 3- and 5-positions completely blocks EAS pathways. While the iodine atoms withdraw electron density inductively (-I effect), their primary role is acting as highly reactive electrophilic handles. The relatively weak carbon-iodine (C-I) bonds are prime targets for oxidative addition by low-valent transition metals, transforming DADIP into an ideal substrate for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions[3][4]. Additionally, the steric bulk of the iodine atoms significantly attenuates the nucleophilicity of the adjacent amino groups.

Reactivity DAP 2,6-Diaminopyridine (DAP) EAS Electrophilic Aromatic Substitution (EAS) DAP->EAS Highly Active (C3, C5) Coord Metal Coordination & Polymerization DAP->Coord Strong σ-donor DADIP 2,6-Diamino-3,5-diiodopyridine (DADIP) DADIP->EAS Blocked by Iodine CC Pd-Catalyzed Cross-Coupling DADIP->CC Highly Active (C-I bonds)

Fig 1: Divergent chemical reactivity pathways of DAP versus DADIP based on structural substitution.

Quantitative Data & Reactivity Comparison

To facilitate rapid decision-making in synthetic route design, the following table summarizes the divergent physicochemical and reactive properties of the two scaffolds.

Property / Metric2,6-Diaminopyridine (DAP)2,6-Diamino-3,5-diiodopyridine (DADIP)
CAS Number 141-86-658372-55-7
Molecular Weight 109.13 g/mol 360.92 g/mol
EAS Reactivity Highly Active (C3, C5 positions)Inactive (C3, C5 blocked by Iodine)
Cross-Coupling Unreactive (Lacks halogen handles)Highly Active (Dual C-I bonds)
Electronic Profile Strongly electron-rich (EDG +M effect)Inductively withdrawn (-I), sterically hindered
Coordination Chemistry Strong ligand for Co(II)/Fe(II)Weakened coordination due to steric shielding
Primary Utility Polymerization, Electrocatalysts[2]Complex heteroacene & ligand synthesis[4]

Self-Validating Experimental Workflows

A protocol is only as good as its built-in quality control. The following methodologies detail the primary reaction pathways for both compounds, emphasizing the mechanistic causality behind each step and providing in-process validation checkpoints.

Protocol A: Electrophilic Dinitration of 2,6-Diaminopyridine (DAP)

Objective: Synthesize 2,6-diamino-3,5-dinitropyridine via EAS. Mechanistic Causality: Because DAP is highly electron-rich, direct nitration with fuming nitric acid can lead to violent, uncontrolled oxidation. Using a concentrated sulfuric acid matrix protonates the pyridine ring (deactivating it slightly to prevent degradation) while stabilizing the active nitronium ion ( NO2+​ )[1].

  • Acid Matrix Preparation: Dissolve 1.0 eq of DAP in concentrated H2​SO4​ at 0°C under vigorous stirring.

    • Self-Validation: Complete dissolution accompanied by a slight exotherm confirms the successful protonation of the pyridine nitrogen.

  • Electrophile Generation & Addition: Prepare a stoichiometric mixture of fuming HNO3​ and H2​SO4​ . Add this nitrating mixture dropwise to the DAP solution, strictly maintaining the internal temperature below 10°C.

  • Substitution Reaction: Allow the reaction to warm to room temperature, then heat to 50°C for 2 hours.

    • Self-Validation: A distinct color shift to deep red/orange indicates the successful formation of the dinitro intermediate[1].

  • Quenching & Isolation: Pour the mixture over crushed ice.

    • Self-Validation: The sudden drop in temperature and solubility forces the dinitrated product to crash out as a distinct precipitate. Filter and wash extensively with cold water to remove residual acid.

Protocol B: Double Suzuki-Miyaura Coupling of 2,6-Diamino-3,5-diiodopyridine (DADIP)

Objective: Synthesize a bis-aryl derivative (e.g., precursor to 1,13,14-triazadibenz[a,j]anthracene)[3]. Mechanistic Causality: The C-I bonds at C3 and C5 are highly susceptible to oxidative addition by Pd(0). A biphasic solvent system is required to dissolve both the organic substrates and the inorganic base ( Na2​CO3​ ) necessary for the transmetalation step[3].

Workflow Step1 1. Substrate Prep DADIP + Boronic Acid Step2 2. Catalyst Activation Pd(PPh3)4 in Toluene/EtOH Step1->Step2 Step3 3. Base Addition Aq. Na2CO3 (Degassed) Step2->Step3 Step4 4. Reflux & Coupling Oxidative Addition Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Fig 2: Self-validating experimental workflow for Pd-catalyzed Suzuki-Miyaura coupling of DADIP.

  • Substrate Assembly: Combine DADIP (1.0 eq) and the target aryl boronic acid (2.2 eq) in a Schlenk flask containing a Toluene/EtOH (4:1) solvent mixture.

  • Degassing (Critical Step): Purge the solution with Argon for 15 minutes.

    • Self-Validation: Continuous, steady bubbling ensures the removal of dissolved O2​ , which would otherwise irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II).

  • Catalyst & Base Addition: Add Pd(PPh3​)4​ (5 mol%) and degassed 2M aqueous Na2​CO3​ .

  • Reflux & Coupling: Heat the biphasic mixture to 90°C for 12-16 hours under Argon.

    • Self-Validation: Monitor reaction progress via TLC (Hexanes/EtOAc). The complete disappearance of the highly UV-active DADIP starting spot confirms the consumption of the di-iodinated substrate[3][4].

  • Workup & Isolation: Cool to room temperature, separate the organic layer, dry over anhydrous Na2​SO4​ , and purify via silica gel chromatography to isolate the bis-coupled product.

References

  • Mechanistic insights into the active intermediates of 2,6-diaminopyridine dinitration ResearchGate URL
  • National Institutes of Health (NIH)
  • Construction of Bisbenzofuro[2,3-b:3′,2′-e]pyridines by Palladium-Catalyzed Double Intramolecular Oxidative C–H/C–H Coupling ACS Publications URL
  • 2,6-Diaminopyridine-Based Polyurea as an ORR Electrocatalyst of an Anion Exchange Membrane Fuel Cell MDPI URL

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Determining the Purity of 2,6-Diamino-3,5-diiodopyridine

As a Senior Application Scientist, it is understood that the foundation of a robust pharmaceutical product lies in the meticulous characterization of its active pharmaceutical ingredients (APIs). The purity of an API is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the foundation of a robust pharmaceutical product lies in the meticulous characterization of its active pharmaceutical ingredients (APIs). The purity of an API is not merely a quality metric; it is a critical determinant of safety and efficacy. This guide provides an in-depth, experience-driven approach to developing and validating a High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2,6-Diamino-3,5-diiodopyridine, a key intermediate in various synthetic pathways. We will explore the causality behind our experimental choices, present a self-validating protocol, and compare the HPLC method against other analytical techniques, all supported by authoritative references.

The presence of impurities in an API can arise from various stages, including synthesis, degradation, or storage.[1] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate stringent control and monitoring of these impurities.[2][3] Therefore, a validated, reliable analytical method is not just a regulatory requirement but a scientific necessity.

I. The Cornerstone of Purity Analysis: A Robust HPLC Method

For a non-volatile and UV-active molecule like 2,6-Diamino-3,5-diiodopyridine, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity and impurity profiling.[4] Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from structurally similar process-related impurities and degradation products.

The selection of chromatographic conditions is a multi-faceted process guided by the physicochemical properties of the analyte. For 2,6-Diamino-3,5-diiodopyridine (C₅H₅I₂N₃), an aromatic amine, a C18 stationary phase is an excellent starting point due to its hydrophobicity, which provides good retention. The mobile phase, a combination of an organic modifier (acetonitrile) and an aqueous buffer, is optimized to achieve a balance between retention, resolution, and analysis time. A phosphate buffer is chosen to maintain a consistent pH, thereby ensuring reproducible retention times for the ionizable amino groups. The detection wavelength is selected based on the UV absorbance maxima of the di-iodinated aminopyridine chromophore, which is anticipated to be in the range of 230-260 nm.

Experimental Protocol: Proposed HPLC Method

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of Acetonitrile and 0.02 M Potassium Phosphate buffer (pH 7.0) in a 40:60 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

    • Run Time: 25 minutes.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 10 mg of 2,6-Diamino-3,5-diiodopyridine reference standard in the mobile phase to a final concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample solution at the same concentration as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

II. Method Validation: A Systematic Approach to Trustworthiness

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[5][6] The validation parameters discussed below are in accordance with the ICH Q2(R2) guidelines.[3][7]

Before commencing any validation experiments, system suitability must be established to ensure the chromatographic system is performing adequately.[6]

Experimental Protocol: System Suitability

  • Inject the standard solution five times.

  • Calculate the mean and relative standard deviation (RSD) of the peak area, retention time, theoretical plates, and tailing factor for the 2,6-Diamino-3,5-diiodopyridine peak.

Table 1: System Suitability Acceptance Criteria and Hypothetical Results

ParameterAcceptance CriteriaHypothetical Result
RSD of Peak Area≤ 2.0%0.8%
RSD of Retention Time≤ 1.0%0.3%
Theoretical Plates≥ 20004500
Tailing Factor≤ 2.01.2

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

Experimental Protocol: Specificity

  • Forced Degradation: Subject the sample solution to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a blank.

  • Peak Purity: Utilize a Diode Array Detector to assess the peak purity of the 2,6-Diamino-3,5-diiodopyridine peak in the presence of any degradation products.

The method is considered specific if the main peak is well-resolved from any degradation peaks and the peak purity index is greater than a predefined threshold (e.g., 0.999).

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[8]

Experimental Protocol: Linearity

  • Prepare a series of at least five concentrations of the 2,6-Diamino-3,5-diiodopyridine reference standard, ranging from 50% to 150% of the nominal sample concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Linearity Data (Hypothetical)

Concentration (µg/mL)Mean Peak Area
50501234
75752345
1001003456
1251254567
1501505678
Correlation Coefficient (r²) ≥ 0.999
Hypothetical r² 0.9998

Accuracy is the closeness of the test results obtained by the method to the true value.[5] It is typically assessed by recovery studies.

Experimental Protocol: Accuracy

  • Prepare a placebo (if a formulated product) or use a known pure sample.

  • Spike the placebo/sample with the 2,6-Diamino-3,5-diiodopyridine reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Accuracy Data (Hypothetical)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.299.3%
Acceptance Criteria 98.0% - 102.0%

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol: Precision

  • Repeatability (Intra-day Precision): Analyze six replicate samples of 2,6-Diamino-3,5-diiodopyridine at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • Calculate the RSD for the results from both sets of experiments.

Table 4: Precision Data (Hypothetical)

Precision LevelAcceptance Criteria (%RSD)Hypothetical Result (%RSD)
Repeatability≤ 2.0%0.9%
Intermediate Precision≤ 2.0%1.2%

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

Experimental Protocol: LOD and LOQ

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Table 5: LOD and LOQ (Hypothetical)

ParameterHypothetical Result
LOD0.05 µg/mL
LOQ0.15 µg/mL

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Experimental Protocol: Robustness

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Analyze the sample under each modified condition.

  • Evaluate the effect on the results (e.g., peak area, retention time) and system suitability parameters.

Table 6: Robustness Study (Hypothetical)

ParameterVariationEffect on Results
Flow Rate± 0.1 mL/minWithin acceptance criteria
Column Temperature± 2°CWithin acceptance criteria
Mobile Phase pH± 0.2 unitsWithin acceptance criteria
III. Visualizing the Validation Workflow

To provide a clear overview of the validation process, the following diagrams illustrate the logical flow and the interconnectedness of the validation parameters.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Core Validation Parameters cluster_output Output MethodDev Method Development Protocol Validation Protocol MethodDev->Protocol SystemSuitability System Suitability Check Protocol->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity SystemSuitability->Linearity Accuracy Accuracy SystemSuitability->Accuracy Precision Precision SystemSuitability->Precision LOD_LOQ LOD & LOQ SystemSuitability->LOD_LOQ Robustness Robustness SystemSuitability->Robustness ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport

Caption: Logical workflow for HPLC method validation.

Validation_Parameters_Relationship cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & General Tests Linearity Linearity Range Range Linearity->Range LOQ LOQ Linearity->LOQ Accuracy Accuracy Accuracy->Range Precision Precision Precision->Accuracy Precision->Range LOQ->Accuracy Specificity Specificity Specificity->Accuracy LOD LOD Specificity->LOD Robustness Robustness

Caption: Interrelationship of HPLC validation parameters.

IV. Comparative Analysis with Alternative Techniques

While HPLC is the workhorse for purity analysis, other techniques offer orthogonal approaches that can be valuable for a comprehensive characterization of 2,6-Diamino-3,5-diiodopyridine.[10][11]

Table 7: Comparison of Analytical Techniques for Purity Determination

TechniquePrincipleStrengths for 2,6-Diamino-3,5-diiodopyridineLimitations
HPLC-UV/DAD Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution for separating isomers and related impurities. Excellent quantitation capabilities. Well-established and robust.Requires a chromophore for UV detection. Thermally labile compounds may degrade.
Gas Chromatography (GC-FID/MS) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9]High efficiency for volatile impurities (e.g., residual solvents). Mass spectrometry (MS) provides structural information.2,6-Diamino-3,5-diiodopyridine is likely non-volatile and would require derivatization, adding complexity and potential for error.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field.Provides an absolute measure of purity without a specific reference standard.[12] Gives structural information about impurities.[] Non-destructive.Lower sensitivity compared to HPLC. Complex mixtures can lead to signal overlap.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.[11]High separation efficiency and low sample/reagent consumption.[14] Provides an orthogonal separation mechanism to HPLC, useful for cross-validation.Lower sample loading capacity. Can be less robust than HPLC for routine QC.
V. Conclusion

References

  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Available from: [Link]

  • World Journal of Advanced Research and Reviews. Analytical method validation: A brief review. Available from: [Link]

  • Springer. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Available from: [Link]

  • SIELC. Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column. Available from: [Link]

  • Typeset. Analytical Method Validation for Biopharmaceuticals. Available from: [Link]

  • ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF. Available from: [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]

  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available from: [Link]

  • Japanese Pharmacopoeia. 1330 - Validation of Analytical Procedures / General Information. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • European Commission. OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

Sources

Validation

A Comparative Analysis of Halogen Bonding Strength in 2,6-Diamino-3,5-diiodopyridine Complexes: A Guide for Advanced Drug Discovery

This guide provides an in-depth comparative analysis of the halogen bonding (XB) capabilities of 2,6-Diamino-3,5-diiodopyridine. Designed for researchers, medicinal chemists, and materials scientists, this document moves...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the halogen bonding (XB) capabilities of 2,6-Diamino-3,5-diiodopyridine. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of facts to explain the underlying principles that make this scaffold a particularly potent and tunable building block in supramolecular chemistry and rational drug design. We will dissect the experimental and computational methodologies used to quantify these interactions, present comparative data from analogous systems to predict performance, and provide actionable protocols for empirical validation.

The Strategic Advantage of 2,6-Diamino-3,5-diiodopyridine in Halogen-Bond-Driven Design

Halogen bonding is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base).[1][2] This directionality and tunability have established halogen bonding as a critical tool in crystal engineering, materials science, and, most impactfully, drug design.[3][4] The strength of a halogen bond donor is dictated by the polarizability of the halogen (I > Br > Cl) and the electron-withdrawing capacity of the scaffold to which it is attached.[4][5]

The 2,6-Diamino-3,5-diiodopyridine scaffold is of particular interest for several key reasons:

  • Potent Iodine Donors: It features two iodine atoms, the most polarizable and potent of the stable halogens for XB donation.[5]

  • Electronic Activation: The electron-withdrawing nature of the pyridine ring enhances the positive electrostatic potential (the "σ-hole") on the iodine atoms, magnifying their Lewis acidity.[6]

  • Modulatory Amino Groups: The two amino groups at the 2 and 6 positions donate electron density into the ring. While this might seem counterintuitive, this electronic push-pull relationship offers a sophisticated mechanism for tuning the electronic environment and, consequently, the strength and geometry of the halogen bonds. These groups also provide sites for hydrogen bonding, allowing for the creation of complex, multi-interaction systems.[1]

This unique combination of features positions 2,6-Diamino-3,5-diiodopyridine as a superior, bifunctional XB donor for constructing highly specific and stable molecular complexes.

Figure 1: The σ-hole concept in halogen bonding.

Quantifying Interaction Strength: A Multi-Modal Approach

Assessing the strength of a halogen bond is not a monolithic task. A combination of solid-state analysis, solution-state measurements, and computational chemistry provides a comprehensive picture.

Solid-State Analysis: X-ray Crystallography

X-ray crystallography offers definitive proof of halogen bonding in the solid state by providing precise geometric parameters.[7][8] Key indicators include:

  • I···Nu Distance: The distance between the iodine atom and the nucleophilic acceptor. A distance significantly shorter than the sum of their van der Waals radii is strong evidence of an interaction.[9]

  • C-I···Nu Angle: The high directionality of halogen bonds results in angles approaching 180°.[6]

Solution-State Analysis: NMR Spectroscopy

In the context of drug development, understanding interactions in solution is paramount. NMR spectroscopy is a powerful tool for this purpose.[10][11] By titrating a halogen bond acceptor into a solution of the donor, one can observe changes in the chemical shifts of reporter nuclei. The magnitude of this change (Δδ) often correlates with the strength of the interaction.[12] For 2,6-Diamino-3,5-diiodopyridine complexes, ¹H, ¹³C, and ¹⁵N NMR would be particularly insightful.

In Silico Analysis: Computational Chemistry

Computational methods are essential for predicting and rationalizing halogen bond strengths.[7]

  • Density Functional Theory (DFT): Used to calculate the interaction energy (ΔE) between the donor and acceptor molecules, providing a direct quantitative measure of bond strength.[1][13]

  • Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize the nature of the bond, identifying bond critical points (BCPs) between the interacting atoms.[7][14] The electron density (ρ) at the BCP is often correlated with the interaction strength.[1]

Comparative Performance Data

While specific experimental data for 2,6-Diamino-3,5-diiodopyridine is emerging, we can reliably predict its performance by comparing data from structurally similar and well-studied halogen bond donors. The following table synthesizes data from the literature for diiodobenzenes and dihalopyridines to establish a performance benchmark.

Halogen Bond DonorHalogen Bond AcceptorMethodInteraction Energy (ΔE, kcal/mol)I···N/O Distance (Å)C-I···N/O Angle (°)Reference
1,4-DiiodotetrafluorobenzenePyridineDFT-7.5 to -8.5~2.80~175[13]
1,4-DiiodotetrafluorobenzeneQuinuclidineDFT-10.0 to -12.0~2.75~178[13]
1,2-Diiodotetrafluorobenzene4-PicolineX-rayN/A2.89176.5[15]
4-Bromo-2,3,5,6-tetrafluoropyridinePyridineDFT-6.63N/AN/A[1]
2,6-Diamino-3,5-diiodopyridine Pyridine (Predicted) Projection -7.0 to -9.0 ~2.85 ~175 N/A
2,6-Diamino-3,5-diiodopyridine Carbonyl Oxygen (Predicted) Projection -4.5 to -6.0 ~2.90 ~170 N/A

Analysis: The highly fluorinated diiodobenzene is an exceptionally strong XB donor due to the powerful inductive effect of the fluorine atoms.[4] We predict that 2,6-Diamino-3,5-diiodopyridine will exhibit a halogen bond strength that is highly competitive, likely falling between that of unsubstituted diiodobenzenes and the perfluorinated analogues. The amino groups provide a degree of electron donation that may slightly temper the σ-hole compared to a perfluorinated system, but the overall activated pyridine scaffold ensures potent XB donation. This "tunability" is a key advantage, allowing for the design of interactions with a specific desired strength.

Experimental Workflows & Protocols

To empower researchers to validate these principles, we provide the following standardized protocols.

ExperimentalWorkflow cluster_synthesis Synthesis & Preparation cluster_analysis Interaction Analysis cluster_solid Solid-State cluster_solution Solution-State cluster_data Data Interpretation Synthesis Synthesize/Procure 2,6-Diamino-3,5-diiodopyridine & Acceptor Purification Purify & Characterize Starting Materials (NMR, MS) Synthesis->Purification Cocrystal Co-crystallization (Slow Evaporation) Purification->Cocrystal NMR_Prep Prepare NMR Samples (Donor + Titrant) Purification->NMR_Prep Xray Single Crystal X-ray Diffraction Cocrystal->Xray Geom_Analysis Analyze Geometric Parameters (Bond Lengths, Angles) Xray->Geom_Analysis NMR_Acq Acquire NMR Titration Data (¹H, ¹³C, ¹⁵N) NMR_Prep->NMR_Acq Binding_Analysis Calculate Association Constant (Ka) from NMR Data NMR_Acq->Binding_Analysis Final_Report Correlate & Report Halogen Bond Strength Geom_Analysis->Final_Report Binding_Analysis->Final_Report

Figure 2: Workflow for characterizing halogen bonding.

Protocol 1: Co-crystallization for X-ray Diffraction

Objective: To grow single crystals of a complex formed between 2,6-Diamino-3,5-diiodopyridine and a chosen halogen bond acceptor suitable for X-ray analysis.

  • Material Preparation: Ensure both the donor (2,6-Diamino-3,5-diiodopyridine) and the acceptor are of high purity (>98%).

  • Stoichiometry: Dissolve the donor and acceptor in a suitable solvent (e.g., acetonitrile, dichloromethane, or a mixture) in a 1:1 or 1:2 molar ratio in a small glass vial. The choice of stoichiometry may need to be screened.

    • Rationale: A stoichiometric ratio ensures the formation of a well-defined co-crystal rather than a mixture.

  • Solubilization: Gently warm the solution if necessary to ensure complete dissolution of both components.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.

    • Rationale: Slow evaporation is critical for the growth of large, well-ordered single crystals required for diffraction.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and mount them on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection & Analysis: Collect diffraction data and solve the crystal structure to determine the precise atomic coordinates, allowing for the measurement of I···Nu distances and C-I···Nu angles.

Protocol 2: ¹H NMR Titration for Solution-State Binding

Objective: To quantify the association constant (Kₐ) between the donor and acceptor in solution.

  • Stock Solutions: Prepare a stock solution of 2,6-Diamino-3,5-diiodopyridine (e.g., 1 mM) and a more concentrated stock solution of the halogen bond acceptor (e.g., 50 mM) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Rationale: Using a concentrated titrant minimizes dilution effects during the experiment.

  • Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the 2,6-Diamino-3,5-diiodopyridine solution alone.

  • Titration: Add small aliquots of the acceptor stock solution to the NMR tube containing the donor solution. After each addition, gently mix and acquire a new ¹H NMR spectrum.

    • Rationale: Stepwise addition allows for the mapping of chemical shift changes as a function of acceptor concentration.

  • Data Acquisition: Continue adding the acceptor until the chemical shifts of the donor's protons (especially the N-H protons and any aromatic protons sensitive to the electronic environment) stop changing, indicating saturation of the binding event. This typically requires a large excess of the acceptor.

  • Data Analysis: Plot the change in chemical shift (Δδ) for a specific proton of the donor against the concentration of the acceptor. Fit this binding isotherm to a suitable binding model (e.g., 1:1 binding) using nonlinear regression software to extract the association constant, Kₐ. A larger Kₐ value indicates a stronger interaction.

Conclusion and Future Outlook

2,6-Diamino-3,5-diiodopyridine represents a highly promising, yet underexplored, platform for leveraging halogen bonding in advanced molecular design. Its bifunctional nature, combined with the potent XB-donating capacity of its iodine atoms, provides a scaffold that is both powerful and electronically tunable. The comparative data presented herein, based on well-understood analogous systems, strongly supports its potential. By employing the rigorous experimental and computational workflows detailed in this guide, researchers can unlock the full potential of this molecule, paving the way for the rational design of next-generation therapeutics, catalysts, and advanced materials where precise control over intermolecular interactions is the key to success.[2][16]

References

Sources

Comparative

Benchmarking 2,6-Diamino-3,5-diiodopyridine Against Other Diiodinated Heterocycles in Medicinal Chemistry

Executive Summary In the realm of medicinal chemistry, halogenated heterocycles are indispensable scaffolds. Iodine, in particular, imparts unique steric bulk and lipophilicity while serving as an exceptional leaving gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry, halogenated heterocycles are indispensable scaffolds. Iodine, in particular, imparts unique steric bulk and lipophilicity while serving as an exceptional leaving group for transition-metal-catalyzed cross-coupling reactions. Among diiodinated pyridines, 2,6-Diamino-3,5-diiodopyridine (CAS 58372-55-7) occupies a privileged chemical space. By combining the dual hydrogen-bond donor capacity of its amino groups with the highly reactive diiodo sites, it serves as a highly versatile building block for synthesizing kinase inhibitors, antitubercular agents, and C-nucleoside analogues.

This guide benchmarks 2,6-diamino-3,5-diiodopyridine against alternative diiodinated heterocycles, detailing structural profiles, self-validating synthetic protocols, and field-proven applications.

Structural and Electronic Profiling: A Comparative Analysis

To understand why 2,6-diamino-3,5-diiodopyridine is favored in specific drug discovery campaigns, we must benchmark its electronic and steric properties against other diiodinated pyridines. The presence of strong electron-donating amino groups at the 2- and 6-positions significantly alters the electron density of the pyridine ring, making the 3- and 5-positions highly nucleophilic and prone to electrophilic aromatic substitution, while simultaneously activating the resulting carbon-iodine bonds for oxidative addition in palladium catalysis.

Quantitative Benchmarking of Diiodinated Heterocycles
CompoundCAS NumberElectronic NatureSteric ProfilePrimary MedChem Applications
2,6-Diamino-3,5-diiodopyridine 58372-55-7Electron-rich core; highly activated C-I bonds.Symmetrical; dual H-bond donor motifs flanking the nitrogen.Kinase hinge-binders, PptT inhibitors, C-nucleoside analogues[1][2].
2,6-Diiodopyridine 53710-17-1Electron-deficient; deactivated ring.Ortho-halogenation creates steric hindrance around the pyridine nitrogen.Ligand design, rigid linear scaffolds.
2,5-Diiodopyridine 116195-81-4Asymmetric electron distribution.Asymmetric; allows sequential, orthogonal cross-coupling.Fragment-based drug discovery (FBDD), asymmetric biaryls.
3,5-Diiodopyridine 53710-18-2Moderately electron-deficient.Unhindered pyridine nitrogen; meta-substituted halogens.Supramolecular chemistry, symmetric core extensions.

Experimental Methodologies: Self-Validating Protocols

The synthesis of 2,6-diamino-3,5-diiodopyridine relies on the regioselective electrophilic aromatic substitution of 2,6-diaminopyridine. The causality behind this regioselectivity is governed by the ortho/para-directing nature of the amino groups, which funnel electron density directly to the C3 and C5 positions[3].

Protocol: Regioselective Diiodination of 2,6-Diaminopyridine

Objective: To synthesize 2,6-diamino-3,5-diiodopyridine with >95% purity using a self-validating tracking system.

Reagents & Materials:

  • 2,6-Diaminopyridine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (2.1 equiv) or Iodine ( I2​ ) with K2​CO3​ [3][4]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile

  • Catalyst: Trifluoroacetic acid (TFA) (catalytic, optional for rate acceleration)[3]

Step-by-Step Methodology:

  • Dissolution & Activation: Dissolve 2,6-diaminopyridine in anhydrous DMF under an inert argon atmosphere. Causality: DMF stabilizes the highly polar intermediates formed during electrophilic halogenation.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C. Add NIS portion-wise over 30 minutes. Causality: Controlling the temperature prevents over-oxidation and suppresses the formation of polymeric byproducts.

  • Reaction Monitoring (Self-Validation Step 1): Monitor via TLC (Dichloromethane:Methanol 9:1). The starting material ( Rf​≈0.2 ) will disappear, replaced by a less polar spot corresponding to the diiodinated product ( Rf​≈0.6 ).

  • Quenching & Workup: Pour the mixture into ice water containing 10% sodium thiosulfate ( Na2​S2​O3​ ). Causality: The thiosulfate reduces any unreacted electrophilic iodine species, preventing post-extraction side reactions. Extract with Ethyl Acetate (3x).

  • Purification & Structural Validation (Self-Validation Step 2): Purify via flash column chromatography.

    • 1H NMR ( DMSO−d6​ ): The self-validating hallmark of success is the disappearance of the C3 and C5 protons, leaving a distinct, sharp singlet at δ≈7.6 ppm integrating for 1H (the C4 proton), and a broad singlet for the four NH2​ protons.

    • LC-MS: Confirm the exact mass [M+H]+ at m/z 361.9.

SyntheticWorkflow Start 2,6-Diaminopyridine (Starting Material) Reaction Regioselective Electrophilic Aromatic Substitution (C3, C5) Start->Reaction Reagent NIS (2.1 equiv) Electrophilic Iodine Source Reagent->Reaction Product 2,6-Diamino-3,5-diiodopyridine (Target Scaffold) Reaction->Product Validation Self-Validation: 1H NMR (C4 Singlet) & LC-MS Product->Validation

Synthetic workflow for the regioselective diiodination of 2,6-diaminopyridine.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 2,6-diamino-3,5-diiodopyridine lies in its utility as a central hub for generating complex, multi-cyclic pharmacophores via transition-metal catalysis.

Antitubercular Agents (PptT Inhibitors)

Recent breakthroughs in the treatment of Mycobacterium tuberculosis (Mtb) have identified 4′-phosphopantetheinyl transferase (PptT) as a critical therapeutic target. Researchers successfully utilized 2,6-diaminopyridine scaffolds as isosteric replacements for amidinoureas to develop active PptT inhibitors[2].

  • Mechanistic Insight: The 2,6-diamino motif acts as a rigid hydrogen-bond donor system that perfectly mimics the protonated state of amidinoureas, binding tightly to the E157 residue in the PptT active site[2]. The diiodo precursor allows for the modular attachment of diverse anilines and alkylamines via Buchwald-Hartwig aminations or Suzuki couplings to optimize the inhibitor's pharmacokinetic profile.

Synthesis of Pyridine C-Nucleoside Analogues

In antiviral and anticancer drug development, C-nucleosides (where the sugar is attached to the heterocycle via a carbon-carbon bond rather than a carbon-nitrogen bond) offer superior resistance to enzymatic degradation. 2,6-Diamino-3,5-diiodopyridine is a critical intermediate for synthesizing analogues of natural nucleosides like dC and dU[1].

  • Mechanistic Insight: The carbon-carbon bond is forged using a palladium-mediated Heck-type coupling between the iodo-heterocycle and a glycal (sugar derivative). The bulky iodine atom provides the necessary reactivity for oxidative addition by the Pd(0) catalyst, ensuring high stereoselectivity (yielding only the β anomer)[1].

Optoelectronic and Bisbenzofuropyridine Materials

Beyond traditional medicinal chemistry, this scaffold bridges the gap into bio-organic materials. It is utilized in the construction of bisbenzofuro[2,3-b:3′,2′-e]pyridines via a sequence of Suzuki–Miyaura couplings and diazonium substitutions[5]. These N,O-mixed heteroacenes are highly valued for their unique optoelectronic properties and use as fluorescent probes in biological assays.

MedChemApps Core 2,6-Diamino-3,5-diiodopyridine Core Scaffold PdCatalysis Pd-Catalyzed Cross-Coupling (Suzuki, Heck, Buchwald-Hartwig) Core->PdCatalysis App1 PptT Inhibitors (Antitubercular Agents) PdCatalysis->App1 App2 C-Nucleoside Analogues (Antiviral/Anticancer) PdCatalysis->App2 App3 Bisbenzofuropyridines (Fluorescent Probes/Materials) PdCatalysis->App3

Modular diversification of 2,6-diamino-3,5-diiodopyridine via Pd-catalysis.

Conclusion

When benchmarked against other diiodinated heterocycles, 2,6-Diamino-3,5-diiodopyridine proves to be far more than a simple halogenated ring. Its unique combination of extreme electron richness at the C3/C5 positions and the dual hydrogen-bonding capability of the C2/C6 amino groups makes it an unparalleled scaffold. Whether executing Heck-type couplings for stable C-nucleosides or building rigid hydrogen-bonding networks for novel antitubercular PptT inhibitors, this compound provides medicinal chemists with a highly programmable, self-validating building block for advanced drug discovery.

References

  • Syntheses of Pyridine C-Nucleosides as Analogues of the Natural Nucleosides dC and dU The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas ACS Medicinal Chemistry Letters - ACS Publications URL:[Link]

  • Construction of Bisbenzofuro[2,3-b:3′,2′-e]pyridines by Palladium-Catalyzed Double Intramolecular Oxidative C–H/C–H Coupling Organic Letters - ACS Publications URL:[Link]

  • Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 2,6-Diamino-3,5-diiodopyridine

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as an exercise in understanding molecular behavior. 2,6-Diamino-3,5-diiodopyridine (CAS: 58372-55-7)[1] is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as an exercise in understanding molecular behavior. 2,6-Diamino-3,5-diiodopyridine (CAS: 58372-55-7)[1] is a highly specialized, densely functionalized halogenated aromatic building block. The presence of two heavy iodine atoms significantly alters its physical properties, while the diamino groups introduce complex metabolic liabilities.

This guide provides definitive, causality-driven protocols for handling this compound safely. By understanding the why behind each safety measure, researchers can build self-validating workflows that ensure both scientific integrity and absolute operator protection.

Molecular Profile & Mechanistic Toxicology

Before selecting Personal Protective Equipment (PPE), we must analyze the compound's pharmacokinetics and physical hazards. Halogenated aminopyridines and related diiodo-heterocycles typically present severe hazard profiles, including Acute Toxicity (oral, dermal, inhalation), Skin Irritation, and Serious Eye Damage[2].

  • Lipophilicity & Dermal Penetration: The 3,5-diiodo substitution dramatically lowers the molecule's aqueous solubility and increases its partition coefficient (LogP). Causally, this means the compound can rapidly partition into and permeate the lipid bilayers of human skin upon contact, making dermal exposure a critical systemic risk.

  • Metabolic Activation: Aromatic amines are notorious for undergoing hepatic CYP450-mediated N-oxidation. The resulting N-hydroxy metabolites are highly reactive electrophiles that can oxidize hemoglobin to methemoglobin, leading to cellular hypoxia.

ToxicityPathway Compound 2,6-Diamino- 3,5-diiodopyridine CYP450 Hepatic CYP450 N-oxidation Compound->CYP450 Absorption Electrophile Reactive N-hydroxy Metabolite CYP450->Electrophile Metabolism Hemoglobin Hemoglobin Oxidation Electrophile->Hemoglobin Bloodstream Toxicity Methemoglobinemia & Hypoxia Hemoglobin->Toxicity Clinical Onset

CYP450-mediated metabolic activation of 2,6-Diamino-3,5-diiodopyridine leading to methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are insufficient for prolonged exposure to heavy halogenated aromatics. The lipophilic nature of the diiodopyridine core facilitates rapid permeation through thin nitrile barriers. In accordance with standards, PPE must be selected based on quantitative breakthrough times and degradation resistance.

PPE Permeation Data & Selection Matrix
Glove MaterialThickness (mil)Breakthrough TimeDegradation RatingOperational Recommendation
Standard Nitrile 4.0< 10 minPoorDo Not Use. Insufficient barrier for lipophilic iodinated aromatics.
Heavy Nitrile 8.0~ 30 minFairIncidental contact only. Double-gloving required.
Neoprene 12.0~ 60 minGoodAcceptable for short-duration weighing tasks.
Butyl Rubber 14.0> 240 minExcellentPreferred. Mandatory for prolonged handling or spill cleanup.

Causality Check: Why choose Butyl Rubber over Nitrile? Butyl rubber has a highly dense, impermeable polymer matrix that exceptionally resists permeation by halogenated and highly lipophilic organic compounds, preventing the chemical from reaching the skin even if dissolved in a carrier solvent.

Operational Protocol: Safe Handling & Weighing

To ensure trustworthiness, this protocol is designed as a self-validating system . Every step includes a verification check to confirm that containment has not been breached, aligning with the standards set by the.

Step-by-Step Methodology
  • Environmental Preparation:

    • Action: Conduct all handling inside a certified Class II Type B2 biological safety cabinet or a hard-ducted fume hood.

    • Causality: The fine powder of diamino-diiodopyridines can easily aerosolize. A hard-ducted system ensures that any airborne particulates are pulled away from the operator's breathing zone.

  • Static Mitigation:

    • Action: Pass the sealed chemical bottle and the receiving vial through an anti-static ionizer before opening.

    • Causality: Highly functionalized halogenated powders are prone to static charge buildup. Eliminating static prevents the powder from aggressively clinging to gloves, spatulas, or aerosolizing upon opening.

  • Transfer & Weighing:

    • Action: Use a grounded, stainless-steel V-shaped spatula. Transfer the solid slowly to the tared vial.

  • System Validation (Self-Check):

    • Action: Close the draft shield and monitor the analytical balance.

    • Validation: The tare must not drift more than ±0.1 mg over 30 seconds. A stable reading validates that the draft shield is functioning correctly and no micro-currents are aerosolizing the compound.

Spill Response & Decontamination Workflow

Because 2,6-Diamino-3,5-diiodopyridine contains labile iodine atoms, standard solvent cleanup (e.g., wiping with acetone) is dangerous. Solvents simply dissolve the lipophilic compound and drive it deeper into the bench matrix or through your gloves. Instead, we utilize a reductive decontamination approach .

SpillWorkflow Detect Spill Detected Isolate Isolate Area & Upgrade PPE Detect->Isolate Recover Dry Recovery (No Solvents) Isolate->Recover Quench Reductive Quench (10% Na2S2O3) Recover->Quench Validate Validate Neutralization (Starch-Iodine Paper) Quench->Validate

Step-by-step spill response and reductive decontamination workflow for diiodopyridine derivatives.

Step-by-Step Decontamination
  • Isolation & PPE Upgrade: Immediately halt work. Upgrade to 14.0 mil Butyl Rubber gloves.

  • Dry Recovery: Gently sweep the solid using a disposable anti-static brush into a designated hazardous waste container. Do not use wet paper towels yet.

  • Reductive Quenching: Spray the affected area with a freshly prepared 10% Sodium Thiosulfate ( Na2​S2​O3​ ) aqueous solution.

    • Causality: Thiosulfate acts as a mild reducing agent. It neutralizes any free iodine or reactive oxidized species generated by the degradation of the compound, converting them into harmless, water-soluble iodide salts.

  • System Validation (Self-Check):

    • Action: Swab the area with damp starch-iodine indicator paper.

    • Validation: The absence of a blue/black color change validates the complete neutralization of oxidative iodine species, confirming the bench is safe for standard use.

Waste Disposal Plan

Improper disposal of halogenated aromatics can lead to severe environmental toxicity and regulatory fines. All waste must be segregated strictly according to guidelines.

  • Solid Waste: All contaminated spatulas, weigh boats, and dry spill recovery materials must be placed in a rigid, puncture-resistant container labeled: "Hazardous Solid Waste: Halogenated Aromatic Amines (Toxic)."

  • Liquid Waste: Any aqueous washings (including the sodium thiosulfate decontamination wash) must be collected in a dedicated Halogenated Aqueous Waste carboy. Never mix with nitric acid or other strong oxidizers, as this can exothermically release toxic iodine gas ( I2​ ).

References

  • Chemical Substance Information: 2,6-Diamino-3,5-diiodopyridine (CAS 58372-55-7). NextSDS. URL: [Link]

  • Chemical Substance Information: 3,6-diiodopyridazine (Hazard Proxy). NextSDS. URL: [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (NRC). URL: [Link]

  • Hazardous Waste Management. Environmental Protection Agency (EPA). URL: [Link]

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diamino-3,5-diiodopyridine
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Reactant of Route 2
2,6-Diamino-3,5-diiodopyridine
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